molecular formula C20H21N5OS B2542222 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1173251-73-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Cat. No.: B2542222
CAS No.: 1173251-73-4
M. Wt: 379.48
InChI Key: UYFBOSUDKCIEOK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5OS and its molecular weight is 379.48. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H25N5S Molecular Weight 357 50 g mol \text{C}_{19}\text{H}_{25}\text{N}_{5}\text{S}\quad \text{ Molecular Weight 357 50 g mol }

The biological activity of this compound is primarily attributed to its structural components, which include a thiazole ring and a pyrazole moiety. These features are known to interact with various biological targets:

  • Thiazole Ring : Known for its role in modulating enzyme activity and influencing cellular signaling pathways.
  • Pyrazole Moiety : Exhibits anti-inflammatory and anticancer properties through inhibition of specific kinases and modulation of apoptosis pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
H460 (Lung)10.5Induction of apoptosis via caspase activation
A549 (Lung)8.9Inhibition of PI3K/Akt pathway
HT29 (Colon)12.3Cell cycle arrest at G2/M phase
SMMC-7721 (Liver)9.7Reactive oxygen species (ROS) generation

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The pyrazole component has been linked to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antitumor Efficacy

In a study conducted by Zhang et al. (2023), this compound was tested against human lung cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Mechanistic Insights

A mechanistic study published in Journal of Medicinal Chemistry explored the interaction of this compound with Bcl-2 family proteins. The compound was shown to disrupt the Bcl-2/Bax balance, promoting apoptosis in cancer cells while sparing normal cells.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-13-10-14(2)25(23-13)9-8-21-19(26)16-12-27-20(22-16)18-11-15-6-4-5-7-17(15)24(18)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBOSUDKCIEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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